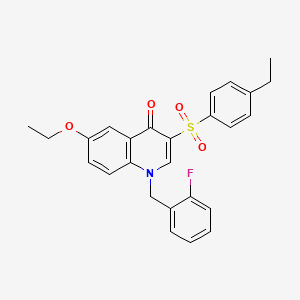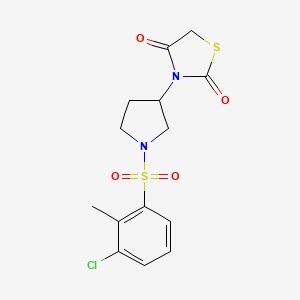
6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)quinolin-4(1H)-one is a chemical compound that belongs to the class of quinolinone derivatives. It has been synthesized and studied for its potential use in scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Carbohydrate Chemistry
Quinoline derivatives have been designed and synthesized for the protection of hydroxyl groups in carbohydrate chemistry. For example, the Fsec group, a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl group, has been synthesized and evaluated for its efficiency in protecting hydroxyl groups. This group is cleaved under mild basic conditions and is stable under acidic conditions, making it useful for carbohydrate synthesis and modification (Spjut, Qian, & Elofsson, 2010).
Fluorescing Agents for Biological Studies
Quinoline derivatives have also been synthesized as zinc(II)-specific fluorophores, such as Zinquin ester and Zinquin acid, for use in the study of biological zinc(II). These compounds facilitate the visualization and study of zinc in biological systems, highlighting the versatility of quinoline derivatives in biochemistry and cellular biology (Mahadevan et al., 1996).
Antioxidant and Radical Quenching Properties
Further research into quinoline derivatives has demonstrated their potential as antioxidants and radical quenchers. For instance, certain quinoline-coumarin fused molecules have shown the ability to quench radicals and inhibit DNA oxidation, proposing their use in therapeutic and protective agents against oxidative stress (Xi & Liu, 2015).
Phototoxicity and Photoinduced Reactions
The study of fluorinated quinolone derivatives, used as antibacterials, has revealed insights into phototoxicity mechanisms and photoinduced reactions. These studies contribute to understanding the photostability and photoreactivity of quinoline derivatives, which is crucial for designing safer pharmaceuticals (Fasani et al., 1999).
Synthesis and Transformations for Chemical Research
Research has also explored the synthesis and transformations of quinoline derivatives for their potential use in chemical research, including fluorophores and other functionalized molecules. These studies underscore the synthetic versatility and the wide range of possible applications of quinoline derivatives in chemistry and materials science (Aleksanyan & Hambardzumyan, 2013).
Eigenschaften
IUPAC Name |
6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4S/c1-3-18-9-12-21(13-10-18)33(30,31)25-17-28(16-19-7-5-6-8-23(19)27)24-14-11-20(32-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCPWWNTFCZZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2823322.png)


![N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2823326.png)
![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2823329.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone](/img/structure/B2823331.png)



![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)
